2-Iodo-N-((1-methyl-1h-pyrazol-5-yl)methyl)aniline
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Overview
Description
2-Iodo-N-((1-methyl-1h-pyrazol-5-yl)methyl)aniline is a complex organic compound that features an iodine atom, a pyrazole ring, and an aniline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Iodo-N-((1-methyl-1h-pyrazol-5-yl)methyl)aniline typically involves the reaction of a substituted aniline with an appropriate pyrazole derivative. One common method involves dissolving a substituted aniline and triethylamine in dichloromethane, followed by the addition of chloroacetyl chloride under an ice-water bath . This reaction forms an intermediate, which is then reacted with an iodine source to introduce the iodine atom.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-Iodo-N-((1-methyl-1h-pyrazol-5-yl)methyl)aniline can undergo several types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions, altering the oxidation state of the nitrogen atoms in the pyrazole ring.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide or potassium cyanide.
Oxidation: Reagents like hydrogen peroxide or potassium permanganate can be used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Coupling Reactions: Palladium catalysts and appropriate ligands are used in coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield an azide derivative, while coupling reactions could produce biaryl compounds.
Scientific Research Applications
2-Iodo-N-((1-methyl-1h-pyrazol-5-yl)methyl)aniline has several scientific research applications:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Materials Science: It can be used in the development of new materials with unique electronic or optical properties.
Biological Studies: The compound can be used to study the interactions between small molecules and biological macromolecules, such as proteins or nucleic acids.
Mechanism of Action
The mechanism of action of 2-Iodo-N-((1-methyl-1h-pyrazol-5-yl)methyl)aniline depends on its specific application. In medicinal chemistry, it may interact with specific enzymes or receptors, altering their activity. The pyrazole ring can participate in hydrogen bonding and π-π interactions, which are crucial for binding to biological targets .
Comparison with Similar Compounds
Similar Compounds
3-Iodo-4-methylaniline: Similar in structure but lacks the pyrazole ring.
2-Bromo-5-methylaniline: Contains a bromine atom instead of iodine.
1-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole: Similar pyrazole ring but different substituents.
Uniqueness
2-Iodo-N-((1-methyl-1h-pyrazol-5-yl)methyl)aniline is unique due to the presence of both an iodine atom and a pyrazole ring, which confer specific chemical reactivity and potential biological activity. The combination of these functional groups makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C11H12IN3 |
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Molecular Weight |
313.14 g/mol |
IUPAC Name |
2-iodo-N-[(2-methylpyrazol-3-yl)methyl]aniline |
InChI |
InChI=1S/C11H12IN3/c1-15-9(6-7-14-15)8-13-11-5-3-2-4-10(11)12/h2-7,13H,8H2,1H3 |
InChI Key |
ZOGIZDJXAKQOBK-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CC=N1)CNC2=CC=CC=C2I |
Origin of Product |
United States |
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